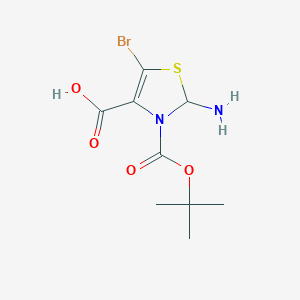
C9H13BrN2O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a brominated derivative of furan, which is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-methanesulfonamidopropyl)furan-3-carboxamide involves multiple stepsThe reaction conditions typically involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-methanesulfonamidopropyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the sulfonamide group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-bromo-N-(3-methanesulfonamidopropyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-methanesulfonamidopropyl)furan-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group can form strong interactions with enzymes or receptors, inhibiting their activity. This can lead to the modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-methanesulfonamidopropyl)furan-3-carboxamide: is similar to other brominated furan derivatives and sulfonamide-containing compounds.
2-bromo-N-(3-methanesulfonamidopropyl)furan-3-carboxamide: can be compared to compounds like 2-bromo-N-(3-methanesulfonamidopropyl)thiophene-3-carboxamide and 2-bromo-N-(3-methanesulfonamidopropyl)pyrrole-3-carboxamide
Uniqueness
The uniqueness of 2-bromo-N-(3-methanesulfonamidopropyl)furan-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and sulfonamide groups allows for versatile applications in various fields .
Properties
Molecular Formula |
C9H13BrN2O4S |
|---|---|
Molecular Weight |
325.18 g/mol |
IUPAC Name |
2-amino-5-bromo-3-[(2-methylpropan-2-yl)oxycarbonyl]-2H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13BrN2O4S/c1-9(2,3)16-8(15)12-4(6(13)14)5(10)17-7(12)11/h7H,11H2,1-3H3,(H,13,14) |
InChI Key |
JHGFWYRRUDNRFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(SC(=C1C(=O)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090923.png)
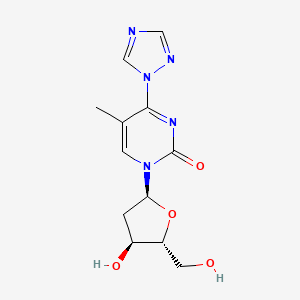
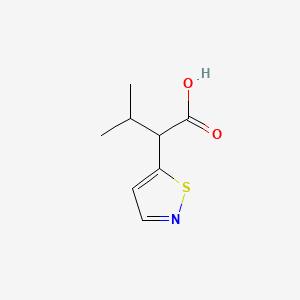
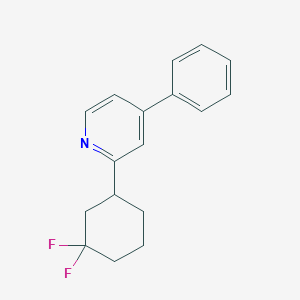

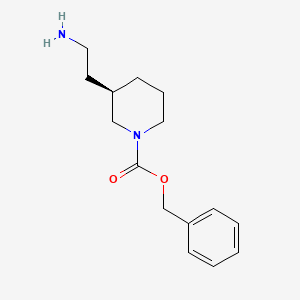

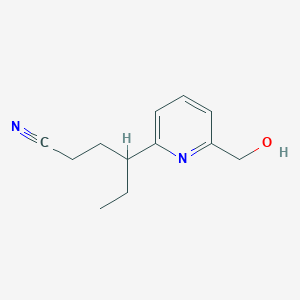
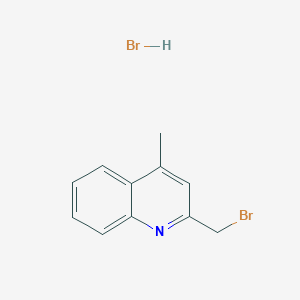

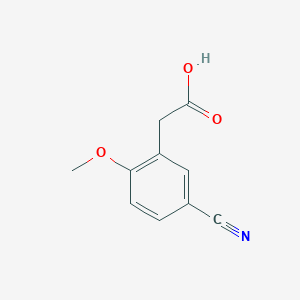
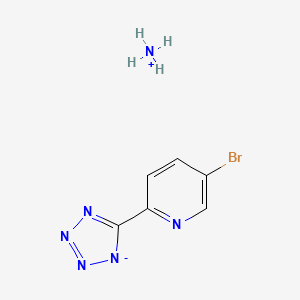
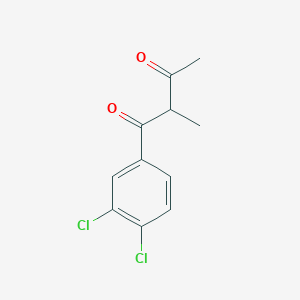
![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
